2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine

Synthetic Chemistry Nucleophilic Substitution Leaving Group

2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine (CAS 331717-49-8) is a functionalized pyridine derivative featuring a 6-methyl substitution and a 2-position side chain bearing a terminal chloroethoxy group. Its molecular formula is C11H16ClNO with a molecular weight of 213.70 g/mol.

Molecular Formula C11H16ClNO
Molecular Weight 213.70
CAS No. 331717-49-8
Cat. No. B3336627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine
CAS331717-49-8
Molecular FormulaC11H16ClNO
Molecular Weight213.70
Structural Identifiers
SMILESCC1=NC(=CC=C1)CCCOCCCl
InChIInChI=1S/C11H16ClNO/c1-10-4-2-5-11(13-10)6-3-8-14-9-7-12/h2,4-5H,3,6-9H2,1H3
InChIKeyFELSJLSQHVBPSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine (CAS 331717-49-8): Specialized Pyridine Intermediate for Targeted Synthesis and Ligand Design


2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine (CAS 331717-49-8) is a functionalized pyridine derivative featuring a 6-methyl substitution and a 2-position side chain bearing a terminal chloroethoxy group. Its molecular formula is C11H16ClNO with a molecular weight of 213.70 g/mol . The compound serves primarily as a versatile synthetic intermediate, with its chloroalkyl ether moiety enabling nucleophilic substitution reactions essential for constructing more complex molecular architectures, including multidentate ligands and pharmaceutical building blocks .

Procurement Risk: Why Alternative Pyridine Intermediates Cannot Replace 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine (331717-49-8) Without Performance Loss


Substituting this compound with seemingly similar pyridine derivatives—such as analogs bearing bromo, hydroxy, or shorter-chain chloroalkoxy groups—introduces significant risks of divergent reactivity, altered coordination geometry, and unexpected impurity profiles . The specific combination of the 6-methyl group, the three-carbon propyl linker, and the terminal 2-chloroethoxy moiety defines a unique reactivity and steric landscape. Minor changes in leaving group (e.g., Cl vs. Br) or linker length directly impact nucleophilic substitution kinetics and the stability of resulting metal complexes . Procurement based solely on 'pyridine intermediate' class membership without verifying these exact structural features can lead to failed syntheses, reduced yields, and costly re-validation.

Quantitative Differentiation of 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine (331717-49-8) Against Structural Analogs


Comparative Leaving Group Reactivity: Chloro vs. Bromo Analog for Controlled Nucleophilic Substitution

The chloro leaving group in the target compound provides a distinct reactivity profile compared to its bromo analog (CAS 1221722-80-0) . While both are suitable for nucleophilic substitution, the chloride is less reactive and offers better stability during storage and handling, potentially reducing unwanted side reactions in multi-step syntheses . This is critical when the intermediate is used in the presence of other sensitive functional groups.

Synthetic Chemistry Nucleophilic Substitution Leaving Group

Verifiable Purity Grade: 98% Assay for Reproducible Ligand Synthesis

Commercially available material is specified at a minimum purity of 98%, as confirmed by HPLC and NMR . This high purity is essential for its documented application in the synthesis of well-defined organotellurium ligands and their palladium/platinum complexes, where the presence of even small amounts of impurities can lead to the formation of complex mixtures or inhibit crystallization .

Quality Control Analytical Chemistry Ligand Synthesis

Characterized NMR Fingerprint for Structural Confirmation and In-Process Control

The compound's identity and purity can be confirmed via a well-defined ¹H NMR spectrum, with characteristic peaks reported at δ 8.7 ppm, δ 8.1 ppm, and δ 4.9 ppm in acetone-d6 . This specific spectral fingerprint provides a reliable and quantifiable benchmark for in-process control and final product release, distinguishing it from analogs like the hydroxy derivative (CAS 70715-17-2) which would exhibit different shifts due to the altered functional group [1].

Analytical Chemistry NMR Spectroscopy Process Control

Controlled Stability: Recommended Cold Storage for Long-Term Integrity

The compound's long-term integrity is ensured by recommended storage at 2-8°C . This specific storage directive is critical for maintaining its reactivity as an alkylating agent and preventing premature decomposition of the chloroethoxy side chain, which is more prone to hydrolysis than the corresponding hydroxy analog but less so than the highly reactive bromo analog .

Stability Storage Conditions Supply Chain

High-Value Application Scenarios for 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine (331717-49-8) Based on Quantitative Evidence


Synthesis of Novel Multidentate Ligands for Organometallic and Coordination Chemistry

This compound is a key starting material for the synthesis of hybrid organotellurium ligands, as demonstrated in the preparation of L1 and L2 . The high purity (98%) of the starting material is critical for the successful formation of well-defined palladium and platinum complexes, which were characterized by X-ray crystallography and exhibited unique 20-membered metallomacrocycle structures . The specific reactivity of the chloroethoxy group allows for efficient nucleophilic substitution with in situ generated telluride anions.

Custom Synthesis of Pharmaceutical Intermediates and Building Blocks

The compound serves as a versatile building block in medicinal chemistry for constructing more complex drug-like molecules. The availability of a reliable, high-purity (98%) intermediate with a defined NMR fingerprint enables medicinal chemists to perform parallel synthesis and structure-activity relationship (SAR) studies with confidence. The controlled reactivity of the chloro leaving group compared to a bromo analog allows for selective derivatization in the presence of other functional handles.

Process Development and Scale-Up of Pyridine-Containing Molecules

For process chemists scaling up reactions, the compound's defined storage conditions (2-8°C) and well-characterized spectral data provide essential quality control parameters. The compound's stability under recommended storage ensures lot-to-lot consistency during multi-step syntheses, which is a critical factor in minimizing production variability and achieving reproducible yields in pilot plant operations.

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